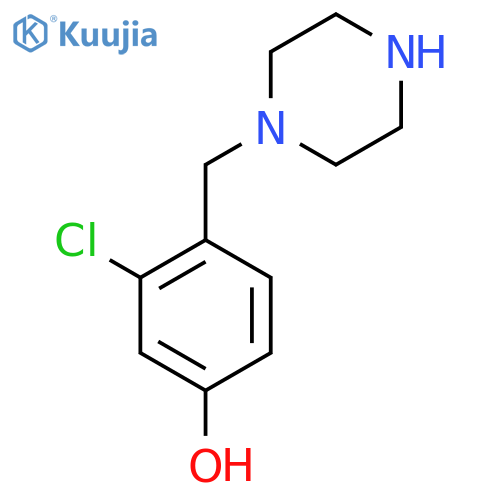Cas no 1368116-34-0 (3-chloro-4-(piperazin-1-yl)methylphenol)

1368116-34-0 structure
商品名:3-chloro-4-(piperazin-1-yl)methylphenol
3-chloro-4-(piperazin-1-yl)methylphenol 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-(piperazin-1-yl)methylphenol
- EN300-1995020
- 3-chloro-4-[(piperazin-1-yl)methyl]phenol
- 1-(2-chloro-4-nitrobenzyl)piperazine
- 1368116-34-0
- GS1995
-
- インチ: 1S/C11H15ClN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2
- InChIKey: UHWUYUXDMRMLEH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1CN1CCNCC1)O
計算された属性
- せいみつぶんしりょう: 226.0872908g/mol
- どういたいしつりょう: 226.0872908g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-chloro-4-(piperazin-1-yl)methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995020-0.25g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-1995020-0.1g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 0.1g |
$553.0 | 2023-09-16 | ||
| Enamine | EN300-1995020-0.5g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 0.5g |
$603.0 | 2023-09-16 | ||
| Enamine | EN300-1995020-1.0g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 1g |
$728.0 | 2023-06-01 | ||
| Enamine | EN300-1995020-0.05g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 0.05g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-1995020-5.0g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 5g |
$2110.0 | 2023-06-01 | ||
| Enamine | EN300-1995020-10.0g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 10g |
$3131.0 | 2023-06-01 | ||
| Enamine | EN300-1995020-1g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 1g |
$628.0 | 2023-09-16 | ||
| Enamine | EN300-1995020-2.5g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 2.5g |
$1230.0 | 2023-09-16 | ||
| Enamine | EN300-1995020-5g |
3-chloro-4-[(piperazin-1-yl)methyl]phenol |
1368116-34-0 | 5g |
$1821.0 | 2023-09-16 |
3-chloro-4-(piperazin-1-yl)methylphenol 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
1368116-34-0 (3-chloro-4-(piperazin-1-yl)methylphenol) 関連製品
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 506-17-2(cis-Vaccenic acid)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
